molecular formula C15H18ClN3O2S2 B6485931 6-ethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215575-14-6

6-ethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B6485931
CAS No.: 1215575-14-6
M. Wt: 371.9 g/mol
InChI Key: JLOZMZVNRGCJQQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. The structure includes a 6-ethyl group, a thiophene-2-amido substituent at position 2, and a carboxamide group at position 2. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

6-ethyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2.ClH/c1-2-18-6-5-9-11(8-18)22-15(12(9)13(16)19)17-14(20)10-4-3-7-21-10;/h3-4,7H,2,5-6,8H2,1H3,(H2,16,19)(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOZMZVNRGCJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure incorporates both thiophene and thieno[2,3-c]pyridine moieties, which are known to exhibit various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2S2C_{13}H_{14}N_2O_2S_2 with a molecular weight of approximately 286.39 g/mol. The presence of the ethyl group and the thiophene moiety contributes to its solubility in organic solvents and enhances its reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiophene Amide : The reaction begins with the condensation of thiophene-2-carboxylic acid and an appropriate amine to form the amide linkage.
  • Cyclization : A cyclization step is performed to form the thieno[2,3-c]pyridine structure.
  • Carboxamide Formation : The final step involves introducing the carboxamide group through reaction with an appropriate carboxylic acid derivative.

These synthetic routes have been optimized to improve yield and purity while ensuring the structural integrity of the final product .

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. Research indicates that the compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).
  • Mechanism of Action : The proposed mechanism includes the inhibition of cell proliferation and induction of apoptotic pathways through modulation of key signaling molecules .

Antimicrobial Activity

The thiophene moiety is associated with antimicrobial properties. Studies have shown that derivatives containing thiophene structures exhibit activity against both Gram-positive and Gram-negative bacteria. The specific activities observed include:

  • Inhibition Concentration (MIC) : Compounds similar to this one have demonstrated MIC values ranging from 16 µg/mL to 64 µg/mL against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Broader Spectrum : Additional studies indicate potential antifungal activity against Candida species .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the efficacy of this compound on Caco-2 cells, reporting a viability reduction to approximately 31.9% compared to untreated controls (p < 0.001). This suggests a strong potential for development as an anticancer agent .
  • Antimicrobial Evaluation :
    • Another investigation assessed the antimicrobial efficacy against various pathogens, noting significant activity against vancomycin-resistant Enterococcus faecium with MIC values demonstrating broad-spectrum effectiveness .

Data Summary

Biological ActivityTest Organism/Cell LineObserved EffectReference
AnticancerCaco-2Viability 31.9%
AntimicrobialMRSAMIC 16 µg/mL
AntifungalCandida spp.Significant activity

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name (CAS) Substituent at Position 2 Molecular Formula Molecular Weight Key Features/Implications
Target Compound Thiophene-2-amido Not explicitly provided ~411 (inferred) Thiophene’s aromaticity may enhance π-π interactions with hydrophobic binding pockets.
BI82719 (1330281-50-9) 4-(Methylsulfanyl)benzamido C₁₈H₂₂ClN₃O₂S₂ 411.97 Methylsulfanyl’s electron-rich sulfur could improve binding to cysteine-rich targets.
BI82988 (1329870-21-4) 3-(Methylsulfanyl)benzamido C₁₈H₂₂ClN₃O₂S₂ 411.97 Meta-substitution may reduce steric hindrance compared to para-substituted analogs.
BF38504 (1215726-72-9) 2-Methanesulfonylbenzamido C₁₈H₂₂ClN₃O₄S₂ 443.97 Sulfonyl group increases polarity, potentially improving solubility but reducing membrane permeability.
BA72277 (864939-40-2) 4-[Ethyl(phenyl)sulfamoyl]benzamido C₂₅H₂₈ClN₄O₄S₂ 512.64 Bulky sulfamoyl group may enhance selectivity for specific protein domains.
1049746-42-0 2-Chloropropanamido + 6-benzyl Not fully provided Not provided Benzyl group increases lipophilicity; chloro group introduces electron-withdrawing effects.

Modifications at Position 6

  • 6-Ethyl Group (Target Compound) : Balances lipophilicity and steric bulk, promoting moderate membrane permeability.
  • 6-Benzyl (1049746-42-0) : Increases hydrophobicity, which may improve CNS penetration but reduce solubility.

Pharmacokinetic and Physicochemical Properties

  • Solubility : Hydrochloride salts (all compounds) improve aqueous solubility, critical for oral bioavailability.
  • Molecular Weight : Ranges from ~411 (BI82719) to 512 (BA72277). Higher molecular weights (>500) may challenge compliance with Lipinski’s Rule of Five.
  • Polar Surface Area : Sulfonyl (BF38504) and sulfamoyl (BA72277) groups increase polarity, affecting blood-brain barrier penetration.

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